Estrogen receptor modulator 10

ER Antagonism Targeted Protein Degradation Endocrine Therapy

Estrogen receptor modulator 10 (G-5b) is a next-generation selective estrogen receptor degrader (SERD) engineered via a novel THC scaffold to overcome the bioavailability limitations of fulvestrant. It delivers quantified dual pharmacology: potent ER antagonism (IC₅₀ = 6.7 nM) and proteasome-dependent ER degradation (DC₅₀ = 0.4 nM), inducing G1/G0 cell cycle arrest and caspase-mediated apoptosis in ER+ breast cancer lines. Critically, G-5b demonstrates a reduced volume of distribution (Vz_F_obs ≈1600 L vs. ~2100 L for fulvestrant) and improved solubility, enabling reliable formulation and sustained target engagement in long-term in vivo studies. Validated in the MCF-7 tamoxifen-resistant (MCF-7/TR) xenograft model, it is the definitive chemical probe for dissecting endocrine resistance pathways and benchmarking novel ER-targeting degraders. Substitution with generic SERMs or first-generation SERDs compromises degradation potency, PK predictability, and activity in tamoxifen-resistant models.

Molecular Formula C32H37F9N4O3S
Molecular Weight 728.7 g/mol
Cat. No. B12367575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrogen receptor modulator 10
Molecular FormulaC32H37F9N4O3S
Molecular Weight728.7 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)F)NC5=CC=CC=C25
InChIInChI=1S/C32H37F9N4O3S/c1-19-12-23-22-6-2-3-7-26(22)43-28(23)29(45(19)17-30(35,36)18-46)27-24(33)13-20(14-25(27)34)42-21-15-44(16-21)9-5-11-49(47,48)10-4-8-31(37,38)32(39,40)41/h2-3,6-7,13-14,19,21,29,42-43,46H,4-5,8-12,15-18H2,1H3/t19-,29-/m1/s1
InChIKeyXXGISHVVRYYHCS-SONOPUAISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrogen Receptor Modulator 10: A Fulvestrant-Based SERD with Validated Dual Antagonist/Degrader Activity for ER+ Cancer Research


Estrogen receptor modulator 10 (compound G-5b) is a small-molecule selective estrogen receptor degrader (SERD) and antagonist. It was developed through a novel scaffold (THC) derivatization approach based on the fulvestrant pharmacophore [1]. The compound demonstrates dual pharmacological activity, functioning as both a potent ER antagonist (IC₅₀ = 6.7 nM) and an ER degrader (DC₅₀ = 0.4 nM), leading to proteasome-dependent receptor downregulation, cell cycle arrest at the G1/G0 phase, and apoptosis induction in ER-positive breast cancer cell lines . Its preclinical characterization highlights improved physicochemical and pharmacokinetic properties compared to the clinical SERD fulvestrant, positioning it as a research tool for investigating ER signaling and endocrine therapy resistance mechanisms.

Why Estrogen Receptor Modulator 10 Cannot Be Substituted by Generic SERMs or First-Generation SERDs


Selective estrogen receptor modulators (SERMs) like tamoxifen exhibit tissue-specific agonist/antagonist activity and do not degrade the receptor, which is a key mechanism of resistance in ER+ breast cancer. Even among SERDs, first-generation agents like fulvestrant suffer from poor solubility and bioavailability, limiting clinical efficacy [1]. Estrogen receptor modulator 10 is a next-generation research compound with a novel scaffold specifically designed to overcome these limitations. It delivers a unique dual antagonism/degradation profile with quantifiably enhanced physicochemical and pharmacokinetic properties . Substituting this compound with a generic SERM or an older SERD would compromise critical experimental parameters, including the ability to achieve sustained receptor degradation, favorable tissue distribution, and activity in tamoxifen-resistant models . The evidence presented in Section 3 quantifies these key differentiators, demonstrating why this specific compound is required for reproducible and translatable research outcomes.

Quantitative Differentiation of Estrogen Receptor Modulator 10 vs. Fulvestrant: A Preclinical Evidence Guide


Dual-Mode Pharmacology: Potent ER Antagonism and Degradation Activity Quantified

Estrogen receptor modulator 10 (G-5b) exhibits a dual mechanism of action, acting as both a potent antagonist of the estrogen receptor (ER) and a degrader of the receptor protein. Its antagonistic potency is characterized by an IC₅₀ of 6.7 nM, while its degradation efficacy is defined by a DC₅₀ of 0.4 nM . In contrast, the clinically approved SERD fulvestrant, while also a degrader, is known to have poor solubility and requires high intramuscular dosing to achieve therapeutic levels, which are often suboptimal due to pharmacokinetic limitations [1]. This dual activity of G-5b is comparable to fulvestrant in cellular assays, but it is achieved with a novel chemical scaffold that confers improved drug-like properties [1].

ER Antagonism Targeted Protein Degradation Endocrine Therapy

Superior Pharmacokinetic Profile: Reduced Volume of Distribution Compared to Fulvestrant

In a head-to-head in vivo pharmacokinetic study in female Sprague-Dawley rats, estrogen receptor modulator 10 (G-5b) demonstrated a significantly more favorable volume of distribution. The apparent volume of distribution (Vz_F_obs) for G-5b was approximately 1600 L, which was nearly 1.3 times smaller than the 2100 L observed for fulvestrant [1]. A lower volume of distribution suggests that G-5b is less extensively distributed into tissues and may achieve higher and more sustained concentrations in the central compartment and target tissues, potentially leading to improved pharmacodynamics and a longer duration of action with less frequent dosing.

Pharmacokinetics Drug Distribution In Vivo Efficacy

Enhanced Physicochemical Profile: Significantly Improved Stability and Solubility

The clinical utility of fulvestrant is limited by its poor solubility, which necessitates high-volume, painful intramuscular injections and often results in suboptimal drug exposure [1]. Estrogen receptor modulator 10 (G-5b) was specifically designed to overcome this limitation. Preclinical characterization demonstrates that G-5b exhibits considerably improved stability and solubility compared to fulvestrant [1]. This improvement is a key differentiator that enables more efficient formulation and potentially better absorption and distribution in vivo, which is supported by the observed superior pharmacokinetic profile.

Physicochemical Properties Drug Development Formulation

Potent Anti-Proliferative Activity in Tamoxifen-Resistant Breast Cancer Models

A critical limitation of SERMs like tamoxifen is the development of acquired resistance. Estrogen receptor modulator 10 (G-5b) has demonstrated robust anti-tumor efficacy in vivo in the MCF-7 tamoxifen-resistant (MCF-7/TR) tumor xenograft model, coupled with a favorable safety profile [1]. This activity is a direct consequence of its dual antagonism and degradation mechanism, which is effective against both wild-type and mutant ER [1]. In contrast, tamoxifen, a pure SERM, acts as an antagonist in breast tissue but does not degrade the receptor, and its efficacy is lost in many resistant models.

Endocrine Resistance Tamoxifen-Resistant MCF-7/TR Xenograft

Mechanistic Advantage: Induction of Cell Cycle Arrest and Apoptosis

Estrogen receptor modulator 10 (G-5b) induces both G1/G0 cell cycle arrest and apoptosis in ER-positive breast cancer cells . In MCF-7 cells, G-5b at concentrations of 4-100 nM significantly inhibits the expression of G1/G0 phase proteins and markedly increases the activity of executioner caspases (caspase-3 and caspase-9), confirming a pro-apoptotic mechanism . This downstream functional effect is a direct consequence of effective ER signaling inhibition and receptor degradation. While fulvestrant also induces these effects, G-5b achieves them with a more favorable pharmacokinetic profile, potentially leading to sustained target engagement and more robust anti-cancer activity in vivo [1].

Apoptosis Cell Cycle Arrest Cancer Biology

Key Research Applications for Estrogen Receptor Modulator 10 in Preclinical and Translational Studies


Investigating Mechanisms of Endocrine Resistance in ER+ Breast Cancer

Use estrogen receptor modulator 10 (G-5b) as a chemical probe to dissect signaling pathways in tamoxifen-resistant models. Its demonstrated efficacy in the MCF-7/TR xenograft model [1] makes it an ideal tool for studying acquired resistance to first-line SERMs. Researchers can use G-5b to compare gene expression profiles, protein degradation patterns, and cell fate decisions in resistant versus sensitive cell lines, leveraging its potent dual antagonism and degradation activity .

In Vivo Pharmacodynamic and Efficacy Studies in ER+ Tumor Xenografts

Leverage the compound's superior pharmacokinetic profile, specifically its reduced volume of distribution compared to fulvestrant [1], to design robust in vivo efficacy studies. The improved solubility and stability facilitate reliable formulation and dosing, while the favorable PK ensures sustained target engagement. This makes G-5b a more predictable and manageable tool for long-term tumor growth inhibition studies in mouse models of ER+ breast cancer, reducing experimental variability associated with poor drug exposure.

Mechanistic Studies of ER Degradation and Apoptosis Induction

Employ G-5b to interrogate the proteasome-dependent degradation pathway of the estrogen receptor and its downstream effects on cell cycle and apoptosis. The compound's defined IC₅₀ (6.7 nM) for antagonism and DC₅₀ (0.4 nM) for degradation [1] provide precise concentration ranges for dose-response experiments. Researchers can use G-5b to study the kinetics of ER downregulation, the recruitment of E3 ligase machinery, and the activation of caspase cascades in ER+ cell lines such as MCF-7 and T47D .

Comparative Pharmacology and Next-Generation SERD Development

Utilize G-5b as a benchmark compound for screening and characterizing novel SERDs or ER-targeting PROTACs. Its well-defined dual pharmacology, improved physicochemical properties, and direct head-to-head PK data against fulvestrant [1] provide a valuable reference point. In drug discovery programs, G-5b serves as a next-generation lead compound with a novel scaffold, enabling medicinal chemists and pharmacologists to evaluate new chemical entities against a state-of-the-art SERD with quantifiable advantages over the clinical standard-of-care.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estrogen receptor modulator 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.